
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is an organic compound with the molecular formula C8H18O2 This compound is characterized by its chiral center at the second carbon, making it optically active It is a secondary alcohol with a methoxy group attached to the fourth carbon and three methyl groups attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-4-Methoxy-2,3,3-trimethylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed:
Oxidation: (2R)-4-Methoxy-2,3,3-trimethylbutan-2-one or (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid.
Reduction: (2R)-4-Methoxy-2,3,3-trimethylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various biochemical reactions. Its methoxy group can also influence its reactivity and interaction with enzymes and receptors, potentially modulating biological activity.
Comparison with Similar Compounds
- (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol
- (2R)-4-Hydroxy-2,3,3-trimethylbutan-1-ol
- (2R)-4-Methoxy-2,3,3-trimethylbutan-2-one
Comparison:
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol: The enantiomer of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol, with similar physical properties but different optical activity.
(2R)-4-Hydroxy-2,3,3-trimethylbutan-1-ol:
(2R)-4-Methoxy-2,3,3-trimethylbutan-2-one: The corresponding ketone, with different chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
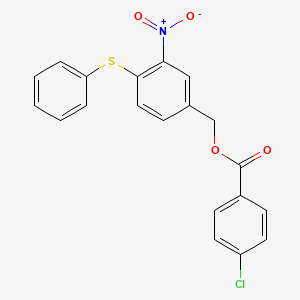
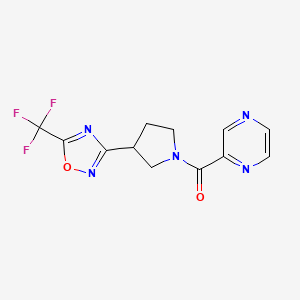
![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
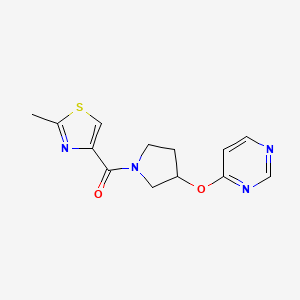
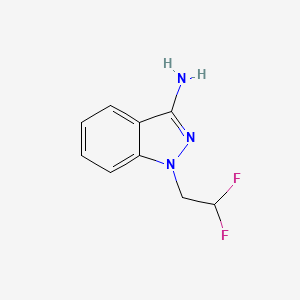
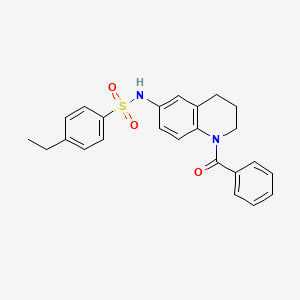
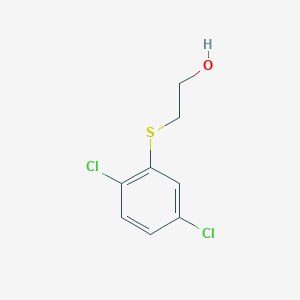

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

